

Spectroscopic Profile of Sauristolactam: A Technical Guide

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Compound of Interest

Compound Name: **Sauristolactam**

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This technical guide provides a comprehensive overview of the spectroscopic data for **Sauristolactam**, an aristolactam analog isolated from *Saururus cernuus*. The information presented herein is intended to support research and development activities involving this natural product.

Core Spectroscopic Data

The following tables summarize the available quantitative mass spectrometry and nuclear magnetic resonance (NMR) data for **Sauristolactam**.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been utilized to determine the molecular formula and mass of **Sauristolactam**. The data obtained from Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) analysis is presented below.

Parameter	Value	Reference
Molecular Formula	$C_{17}H_{13}NO_3$	[1]
Calculated m/z	279.0895	Not available in search results
Measured m/z $[M+H]^+$	279.0895	Not available in search results
Retention Time (min)	7.66	Not available in search results
Key MS/MS Fragments (m/z)	297.1232, 265.0949, 237.0810	Not available in search results

Nuclear Magnetic Resonance (NMR) Data

The definitive structural elucidation of **Sauristolactam** was first reported by Rao and Reddy in 1990 through the analysis of its 1H and ^{13}C NMR spectra. **Sauristolactam** is identified as the lactam of 10-aminomethyl-3-hydroxy-4-methoxyphenanthrene-1-carboxylic acid[\[1\]](#). While the original publication contains the specific chemical shift and coupling constant data, this information could not be fully retrieved from the available search results. The following tables are structured to present this data once obtained from the primary literature.

1H NMR Spectroscopic Data (Solvent, Frequency)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results			

^{13}C NMR Spectroscopic Data (Solvent, Frequency)

Carbon	Chemical Shift (δ , ppm)
Data not available in search results	

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of **Sauristolactam**, based on standard practices for the characterization of aristolactam alkaloids.

Isolation of Sauristolactam

Sauristolactam was first isolated from the extract of *Saururus cernuus*^[1]. A general procedure for the isolation of aristolactams from plant material involves the following steps:

- Extraction: The dried and powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, at room temperature or under reflux.
- Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.
- Chromatography: The fraction containing the target aristolactams is further purified using chromatographic techniques. This often involves multiple steps, including:
 - Column Chromatography: Using silica gel or other stationary phases with a gradient elution system of solvents like hexane, ethyl acetate, and methanol.
 - Preparative Thin-Layer Chromatography (pTLC): For final purification of the isolated compounds.

Mass Spectrometry (UPLC-QTOF-MS/MS)

The mass spectrometry data for **Sauristolactam** was obtained using a UPLC-QTOF-MS/MS system. A typical protocol for such an analysis would involve:

- Chromatographic Separation (UPLC):
 - Column: A reversed-phase column (e.g., C18) is commonly used.
 - Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: A constant flow rate, typically around 0.3-0.5 mL/min.

- Injection Volume: A small volume of the sample solution (e.g., 1-5 μ L) is injected.
- Mass Spectrometry (QTOF-MS/MS):
 - Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for aristolactams.
 - Scan Mode: Data is acquired in a full scan mode to determine the precursor ion mass and in a product ion scan mode (MS/MS) to obtain fragmentation patterns.
 - Collision Energy: A specific collision energy is applied in the collision cell to induce fragmentation of the precursor ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

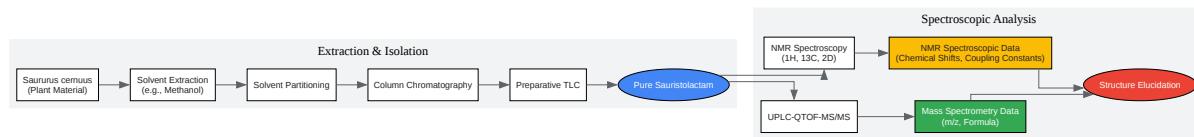
The acquisition of ^1H and ^{13}C NMR spectra for the structural elucidation of aristolactams generally follows these procedures:

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Methanol-d_4) in an NMR tube.
- ^1H NMR Spectroscopy:
 - Standard one-dimensional ^1H NMR spectra are recorded to determine the chemical shifts and coupling constants of the protons.
- ^{13}C NMR Spectroscopy:
 - Proton-decoupled ^{13}C NMR spectra are acquired to determine the chemical shifts of the carbon atoms.
- 2D NMR Spectroscopy:
 - To aid in the complete assignment of proton and carbon signals, various 2D NMR experiments are often employed, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons.

Logical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **Sauristolactam**.



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Caption: Workflow for the isolation and structural elucidation of **Sauristolactam**.

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References

- 1. Chemistry of Saururus cernuus, V. sauristolactam and other nitrogenous constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
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